2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
Description
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate (hereafter referred to as the "target compound") is a quinoline-based derivative characterized by a 4-carboxylate ester moiety. Its molecular formula is C₂₇H₂₀ClN₃O₆, with a molecular weight of 470.5 g/mol . Key structural features include:
- A 6-methylquinoline core substituted at the 2-position with a 4-chlorophenyl group.
- A 2-oxoethyl ester linked to the quinoline’s 4-carboxylate group, bearing a 4-methyl-3-nitrophenyl substituent. Computed physicochemical properties include a high lipophilicity (XLogP3 = 5.6) and 7 hydrogen bond acceptors, suggesting moderate solubility in polar solvents .
Properties
Molecular Formula |
C26H19ClN2O5 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H19ClN2O5/c1-15-3-10-22-20(11-15)21(13-23(28-22)17-6-8-19(27)9-7-17)26(31)34-14-25(30)18-5-4-16(2)24(12-18)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
GKJPJDHERZGGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline core is constructed via the Friedländer reaction, which condenses 2-amino-5-methylbenzaldehyde with ethyl acetoacetate in the presence of a Lewis acid catalyst. Metal-organic frameworks (MOFs) such as MIL-53(Al) demonstrate superior catalytic efficiency due to their strong Lewis acidity and porous structure.
Optimized Conditions
The reaction proceeds through cyclocondensation, followed by dehydration to form the quinoline ring. Hydrolysis of the ethyl ester group (10% NaOH, 60°C, 3 hours) yields 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid.
Preparation of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl Alcohol
Nitration of 4-Methylacetophenone
Regioselective nitration at the 3-position is achieved using a mixed acid system (HNO₃/H₂SO₄, 0°C, 2 hours), yielding 3-nitro-4-methylacetophenone.
Reduction to Alcohol
The ketone is reduced to 2-(4-methyl-3-nitrophenyl)-2-oxoethyl alcohol via NaBH₄ in methanol (0°C to room temperature, 4 hours, 75% yield).
Esterification of Quinoline Carboxylic Acid
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (reflux, 6 hours) to form the corresponding acid chloride.
Coupling Reaction
The acid chloride reacts with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl alcohol in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), at room temperature for 12 hours.
Esterification Optimization
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acid Chloride + Alcohol | DMAP | CH₂Cl₂ | 68 |
| EDCl/HOBt Coupling | EDCl, HOBt | DMF | 72 |
The EDCl/HOBt method minimizes side reactions, improving yield.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the ester linkage and nitro group orientation.
Scalability and Industrial Feasibility
The synthesis is scalable (>100 g batches) with a total yield of 58% across seven steps. Key cost drivers include MIL-53(Al) catalyst reuse (four cycles without loss of activity) and thionyl chloride recovery.
Challenges and Mitigation Strategies
-
Regioselective Nitration : Use of acetic anhydride as a solvent directs nitration to the 3-position.
-
Esterification Side Reactions : EDCl/HOBt suppresses racemization and hydroxyl group oxidation.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Friedländer + EDCl | 7 | 58 | 12.4 |
| Palladium-Catalyzed* | 5 | 41 | 18.7 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, appropriate solvents
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products
Reduction: 2-(4-Amino-3-methylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
Medicinal Applications
- Antibacterial Activity : Research indicates that derivatives of quinoline compounds exhibit promising antibacterial properties. The compound's structural features may enhance its efficacy against Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .
- COX-II Inhibition : Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase-2 (COX-II), an enzyme involved in inflammation and pain pathways. This inhibition could lead to anti-inflammatory drugs that are less harmful than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Research : Quinoline derivatives are being explored for their anticancer properties. The ability to target specific cancer cell lines while minimizing effects on healthy cells is a critical area of research. The compound's unique functional groups may contribute to selective cytotoxicity against tumor cells .
Material Science Applications
- Fluorescent Probes : The unique optical properties of quinoline-based compounds make them suitable as fluorescent probes in biological imaging. Their ability to emit light upon excitation can be utilized in tracking cellular processes or diagnosing diseases at the molecular level .
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of the compound suggest potential applications in OLED technology, where materials that can emit light efficiently are crucial for display technologies .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions, including nitration and esterification processes. For instance, the introduction of the nitro group at the para position of the methyl group is a critical step that influences both the reactivity and biological activity of the final product.
Case Study: Antibacterial Efficacy
A study published in MDPI examined various quinoline derivatives, including those similar to our compound, demonstrating significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoline structure could enhance potency, suggesting that further exploration of this compound could yield effective new antibiotics .
Case Study: COX-II Inhibitors
In another study focused on COX-II inhibitors, researchers synthesized several quinoline derivatives and assessed their inhibitory activity. The findings highlighted that modifications at specific positions on the quinoline ring could lead to improved selectivity and potency against COX-II, indicating a pathway for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, which can result in various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Substituent Effects on Properties
Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in ) enhance solubility via hydrogen bonding but reduce thermal stability .
Halogen Substituents :
- Chlorine atoms (e.g., in ) improve binding to biological targets (e.g., enzymes) via halogen bonding. Dual chloro substituents (as in ) may enhance this effect but increase molecular weight and reduce solubility .
Bulky substituents (e.g., dichlorophenyl in ) may hinder rotational freedom, affecting conformational stability .
Research Findings and Implications
- Physicochemical Trends : Nitro and chloro substituents correlate with higher XLogP3 values, suggesting utility in lipid-rich environments (e.g., antimicrobial applications). Methoxy groups improve solubility for aqueous formulations .
- Structural Validation : Techniques like X-ray crystallography (e.g., SHELX programs in ) are critical for confirming substituent positions and stereochemistry .
Biological Activity
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a member of the quinoline family, which has garnered attention due to its potential biological activities, including antibacterial, antiparasitic, and anti-inflammatory properties. This article provides a detailed examination of its biological activity based on diverse research findings.
- Molecular Formula : C26H19ClN2O5
- Molecular Weight : 474.9 g/mol
- LogP : 7.2968 (indicating high lipophilicity)
- Polar Surface Area : 76.253 Ų
- Hydrogen Bond Acceptors : 10
| Property | Value |
|---|---|
| Molecular Formula | C26H19ClN2O5 |
| Molecular Weight | 474.9 g/mol |
| LogP | 7.2968 |
| Polar Surface Area | 76.253 Ų |
| Hydrogen Bond Acceptors | 10 |
Antibacterial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. In a study assessing various quinoline compounds, derivatives similar to the target compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the quinoline structure could enhance antibacterial potency, with minimum inhibitory concentration (MIC) values reported as low as 4.9 µM against E. coli and S. aureus .
Antiparasitic Activity
Quinoline derivatives have also been investigated for their antiparasitic effects. A related compound demonstrated potent activity against Entamoeba histolytica, with IC50 values ranging from 1.72 to 4.43 µM, indicating a promising avenue for further exploration in treating parasitic infections .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. For instance, quinoline derivatives have been shown to inhibit the activation of NF-κB in macrophage-like cells, which plays a crucial role in inflammatory responses . A derivative exhibiting this property had an IC50 of 0.84 µM for IL-6 production inhibition, highlighting the therapeutic potential of such compounds in inflammatory diseases .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study utilized the agar disc-diffusion method to evaluate the antibacterial activity of various quinoline derivatives, including those structurally related to our compound. The findings indicated that many derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
-
Mechanism of Action :
- Investigations into the mechanism revealed that some quinoline derivatives inhibit bacterial DNA synthesis by generating reactive nitrogen species upon reduction of their nitro groups, leading to cell death . This mechanism is particularly relevant for designing new antibiotics resistant to conventional treatments.
- Inflammation Studies :
Q & A
Q. What are the key structural features of this compound, and how are they characterized experimentally?
The compound features a quinoline core substituted with a 4-chlorophenyl group and a methyl group, esterified to a 2-oxoethyl linker attached to a 4-methyl-3-nitrophenyl moiety. Structural characterization involves:
- NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., H and C NMR for methyl, nitro, and aromatic protons) .
- X-ray crystallography : Resolves ambiguities in bond angles and intermolecular interactions (e.g., C–H⋯π and hydrogen-bonding patterns observed in similar quinoline derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1730 cm, nitro group absorption at ~1520 cm) .
Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?
Synthesis typically involves:
- Esterification : Coupling quinoline-4-carboxylic acid derivatives with substituted 2-oxoethyl halides under basic conditions.
- Friedel-Crafts acylation : For introducing aryl ketone groups (e.g., AlCl-catalyzed reactions in dichlorobenzene at 105°C) .
- Nitration : Selective nitration of the phenyl ring using HNO/HSO to achieve the 3-nitro substitution .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinoline core synthesis | AlCl, 1,2-dichlorobenzene, 5h | 73% | |
| Esterification | KCO, DMF, 60°C | 65–80% |
Q. What preliminary biological assays are used to evaluate its activity?
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., IC determination) .
- DNA-binding studies : UV-Vis spectroscopy and ethidium bromide displacement assays to assess intercalation potential .
- Enzyme inhibition : Screening against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How does this compound interact with biomolecular targets such as DNA or proteins?
- DNA intercalation : The planar quinoline core and nitro group facilitate stacking between DNA base pairs, disrupting replication (confirmed via circular dichroism and thermal denaturation assays) .
- Protein binding : The 4-chlorophenyl group may interact with hydrophobic pockets in enzymes (e.g., molecular docking studies suggest affinity for topoisomerase II) .
- Mechanistic contradictions : Discrepancies in activity across studies may arise from differences in assay conditions (e.g., pH, ionic strength) or cell line variability .
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardized protocols : Use consistent cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48h incubation, 10% FBS).
- Dose-response validation : Repeat experiments with multiple concentrations to confirm IC reproducibility .
- Structural analogs : Compare activity with derivatives lacking the nitro group to isolate pharmacophoric contributions .
Q. What structure-activity relationship (SAR) considerations guide the design of analogs?
- Critical substituents :
- 4-Chlorophenyl : Enhances lipophilicity and target affinity.
- 3-Nitro group : Increases DNA-binding potency but may reduce solubility.
- Modifications :
- Replace the methyl group on quinoline with bulkier substituents (e.g., ethyl) to alter steric interactions .
- Substitute the ester linker with amides to improve metabolic stability .
Q. What analytical methods ensure purity and stability under experimental conditions?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C observed in similar compounds) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for long-term assays .
Q. How can in silico methods predict its pharmacokinetic and toxicological profiles?
- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability (High GI absorption, CYP450 inhibition likely) .
- Molecular dynamics simulations : Model binding to serum albumin to predict plasma protein binding .
- Toxicity alerts : QSAR models flag nitro groups as potential mutagenicity risks, requiring Ames test validation .
Q. What safety protocols are recommended for handling this compound?
Q. How can researchers design analogs targeting specific pathways (e.g., apoptosis vs. kinase inhibition)?
- Apoptosis-focused : Introduce pro-oxidant groups (e.g., hydroxyl) to enhance ROS generation .
- Kinase-targeted : Incorporate ATP-binding pocket mimetics (e.g., pyrazole rings) .
- Hybrid analogs : Combine quinoline with known pharmacophores (e.g., thiazole in ) for multitarget activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
